molecular formula C21H20FNO2 B11306204 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide

Cat. No.: B11306204
M. Wt: 337.4 g/mol
InChI Key: CETNSPZXKRKJFW-UHFFFAOYSA-N
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Description

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 3,4-dimethylphenyl group and a propanamide moiety attached to a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Substitution with 3,4-Dimethylphenyl Group: The furan ring is then substituted with a 3,4-dimethylphenyl group using a Friedel-Crafts acylation reaction.

    Attachment of Propanamide Moiety: The final step involves the attachment of the propanamide moiety to the furan ring through an amide bond formation reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nucleophilically substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide
  • **3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-chlorophenyl)propanamide
  • **3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-bromophenyl)propanamide

Uniqueness

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide is unique due to the presence of both the 3,4-dimethylphenyl and 4-fluorophenyl groups, which may confer specific biological activities and chemical properties not observed in similar compounds. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C21H20FNO2

Molecular Weight

337.4 g/mol

IUPAC Name

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C21H20FNO2/c1-14-3-4-16(13-15(14)2)20-11-9-19(25-20)10-12-21(24)23-18-7-5-17(22)6-8-18/h3-9,11,13H,10,12H2,1-2H3,(H,23,24)

InChI Key

CETNSPZXKRKJFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

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